4,4-Difluoro-1-[2-(methylsulfanyl)benzoyl]piperidine
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Overview
Description
4,4-Difluoro-1-[2-(methylsulfanyl)benzoyl]piperidine is a chemical compound with the molecular formula C13H15F2NOS and a molecular weight of 271.33 g/mol. This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a phenyl ring substituted with a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[2-(methylsulfanyl)benzoyl]piperidine typically involves the reaction of 4,4-difluoropiperidine with 2-methylsulfanylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[2-(methylsulfanyl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4,4-Difluoro-1-[2-(methylsulfanyl)benzoyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for potential pharmacological properties, including as a precursor for drug development.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[2-(methylsulfanyl)benzoyl]piperidine is not well-documented. its structure suggests it could interact with various molecular targets, including enzymes and receptors. The piperidine ring and phenyl group may facilitate binding to specific sites, while the fluorine atoms could enhance its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
(4,4-Difluoropiperidin-1-yl)-(2-methylphenyl)methanone: Similar structure but lacks the sulfanyl group.
(4-Fluoropiperidin-1-yl)-(2-methylsulfanylphenyl)methanone: Similar structure but has only one fluorine atom.
(4,4-Difluoropiperidin-1-yl)-(2-methylphenyl)methanol: Similar structure but the carbonyl group is reduced to an alcohol.
Uniqueness
The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications .
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c1-18-11-5-3-2-4-10(11)12(17)16-8-6-13(14,15)7-9-16/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWJARDAMQNUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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